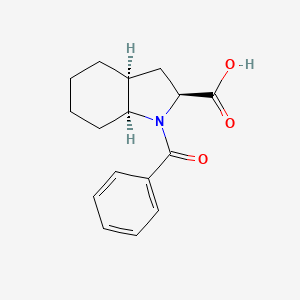

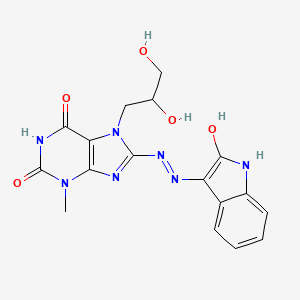

![molecular formula C19H21N3O B2770381 N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide CAS No. 868971-16-8](/img/structure/B2770381.png)

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide” is an organic compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . This compound can also be synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum shows various peaks corresponding to the different types of protons present in the molecule . Similarly, the 13C NMR spectrum shows peaks corresponding to the different types of carbon atoms present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound include its reaction with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .Physical and Chemical Properties Analysis

This compound is an off-white solid with a melting point of 70–75°C . Its yield in the synthesis reaction is reported to be 85% .科学的研究の応用

Anti-inflammatory and Analgesic Applications

Research has explored derivatives related to N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide for their anti-inflammatory and analgesic properties. For instance, pyrimido[1,6-a]benzimidazole derivatives, synthesized through the reaction of ketoisothiocyanates with mono and diamines, have shown significant anti-inflammatory and mild analgesic activities. These compounds, evaluated in various models, offer insights into the structural requirements for bioactivity and potential therapeutic applications (Sondhi et al., 2002).

Synthesis and Chemical Properties

The synthesis of 3-aminoimidazo[1,2-a]pyridines has been facilitated by the use of ionic liquids, demonstrating the chemical versatility and potential for modification of compounds within this class. Such synthetic advancements allow for the exploration of new biological activities and the development of compounds with improved pharmacological profiles (Shaabani et al., 2006).

Anticancer Activity

Compounds structurally related to this compound, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been reported to exhibit potent anticancer activities. They act as histone deacetylase (HDAC) inhibitors, influencing gene expression by modulating histone acetylation. Such compounds have shown significant antitumor activity in vivo and have entered clinical trials, highlighting their potential as anticancer drugs (Zhou et al., 2008).

Metabolism and Toxicology

The metabolism of heterocyclic amine carcinogens, closely related to the compound , has been studied to understand their potential toxicological effects. These studies help elucidate the metabolic pathways involved in the activation and detoxification of such compounds, contributing to the assessment of their safety and potential risks associated with exposure (Buonarati et al., 1992).

Novel Therapeutic Agents

Research into selenylated imidazo[1,2-a]pyridines has uncovered compounds with promising activity against breast cancer cells. These studies have highlighted the potential of such compounds to act as antiproliferative agents, offering new avenues for the development of cancer therapies (Almeida et al., 2018).

将来の方向性

The future directions for the research on this compound could include exploring its potential applications in medicinal chemistry, given the promising and diverse bioactivity of imidazo[1,2-a]pyridines . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be another area of future research .

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to interact with a broad range of biological targets . For instance, they have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Based on the known interactions of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may interact with its targets to modulate their activity

Biochemical Pathways

Given the broad range of biological activity of imidazo[1,2-a]pyridine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected

Pharmacokinetics

The solubility of a compound can impact its bioavailability

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been shown to exhibit potent inhibitory activity against cancer cell lines such as MCF-7 and HeLa .

Molecular Mechanism

Some imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

特性

IUPAC Name |

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-15-7-6-12-22-14-17(21-19(15)22)13-20-18(23)11-5-10-16-8-3-2-4-9-16/h2-4,6-9,12,14H,5,10-11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMNBKUSGAUVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2770302.png)

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2770308.png)

![4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2770312.png)

![(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2770313.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2770314.png)

![2-(benzylthio)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770315.png)

![N-(2,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2770317.png)

![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2770318.png)